molecular formula C26H18ClFN2O B11981475 9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-29-9

9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11981475
CAS No.: 303060-29-9
M. Wt: 428.9 g/mol
InChI Key: OOKRFUKWXZYURM-UHFFFAOYSA-N
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Description

9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of chloro, fluorophenyl, naphthyl, and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the chloro and fluorophenyl groups: These groups are usually introduced through electrophilic aromatic substitution reactions, where the chloro and fluorophenyl moieties are added to the core structure.

    Attachment of the naphthyl group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the naphthyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under specific conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, 9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development. Its structural features suggest potential activity against certain biological targets.

Medicine

In medicine, research may focus on the compound’s potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9-Chloro-5-(4-fluorophenyl)-2-(phenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but with a phenyl group instead of a naphthyl group.

    9-Chloro-5-(4-methylphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 9-Chloro-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

303060-29-9

Molecular Formula

C26H18ClFN2O

Molecular Weight

428.9 g/mol

IUPAC Name

9-chloro-5-(4-fluorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18ClFN2O/c27-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)29-30(24)26(31-25)17-7-10-21(28)11-8-17/h1-14,24,26H,15H2

InChI Key

OOKRFUKWXZYURM-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)F

Origin of Product

United States

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